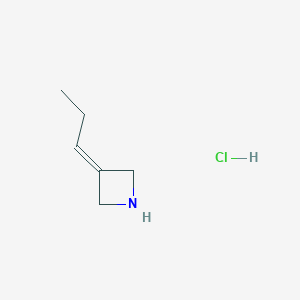

3-Propylideneazetidine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, 3-Propylideneazetidine;hydrochloride, is closely related to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines and their derivatives have been the subject of various synthetic studies due to their potential applications in medicinal chemistry and as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of azetidine derivatives has been explored through different methodologies. For instance, the synthesis of 3,3-dichloroazetidines involves the reaction of N-(1-aryl-2,2-dichloroethylidene)amines with aromatic aldehydes to produce alpha,alpha-dichloro-beta-hydroxy imines. These imines, upon treatment with mesyl chloride, yield beta-(mesyloxy) imines, which can be further reacted with potassium cyanide or sodium borohydride to furnish 2-cyano- and 2-methoxy-3,3-dichloroazetidines in a stereoselective manner . Another approach to synthesizing azetidine derivatives is the ring closure to a vinyl-substituted azetidin, as demonstrated in the synthesis of ethyl (2RS,3SR)-1-tosyl-3-vinylazetidine-2-carboxylate . Additionally, the preparation of 3-azetidinones and their transformation to 3-ethylideneazetidines has been studied, with the formation of stable crystalline 3-azetidinone hydrochloride as a key intermediate .

Molecular Structure Analysis

Azetidines are characterized by their strained ring system, which imparts unique reactivity patterns. The molecular structure of azetidine derivatives can be manipulated through various functional groups, such as the introduction of chloro, ethylidene, or tosyl groups, which can significantly alter the chemical behavior of the molecule. The presence of substituents on the azetidine ring can also influence the stereochemistry of the synthesized compounds .

Chemical Reactions Analysis

Azetidine derivatives participate in a variety of chemical reactions. The reactivity is often dictated by the substituents present on the azetidine ring. For example, the olefination of 3-azetidinones with alkylidene(triphenyl)phosphoranes is a useful process for derivatives with a pyramidal N-atom, leading to the formation of 3-alkylidene-azetidines . The synthesis of 3-pyridineacetic acid hydrochloride, although not directly related to this compound, showcases the versatility of nitrogen-containing heterocycles and their potential for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The introduction of electron-withdrawing groups such as chloro or tosyl groups can increase the compound's acidity and reactivity towards nucleophiles. The presence of a hydrochloride salt form, as seen in some azetidine derivatives, can improve the solubility in polar solvents, which is beneficial for various synthetic applications . The stereochemistry of azetidine derivatives is crucial as it can affect the compound's physical properties, such as melting point and solubility, as well as its reactivity and selectivity in chemical reactions .

properties

IUPAC Name |

3-propylideneazetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-2-3-6-4-7-5-6;/h3,7H,2,4-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENGOJFODZCMRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C1CNC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2531457.png)

![Bicyclo[5.1.0]octane-8-carbaldehyde](/img/structure/B2531460.png)

![7-Hydrazinyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2531464.png)

![N-(4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B2531465.png)

![2-(3-bromobenzyl)-6-(pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2531466.png)

![ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2531468.png)

![Benzyl N-[[(1S,2S,6R)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl]methyl]carbamate](/img/structure/B2531472.png)

![3,4-difluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2531473.png)

![2-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2531477.png)